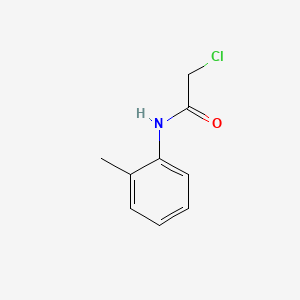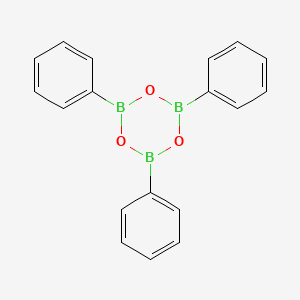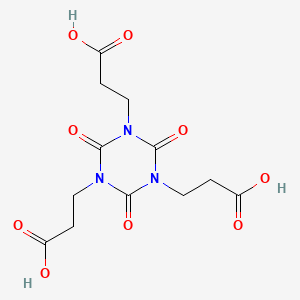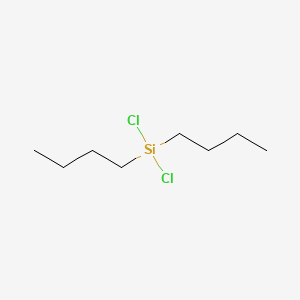
Dibutyldichlorosilane
Vue d'ensemble
Description
Dibutyldichlorosilane is a chemical compound with the formula C8H18Cl2Si . It is also known by other names such as Silane, dibutyldichloro-; Dichlorodibutylsilane .
Molecular Structure Analysis
The molecular structure of this compound consists of a silicon atom at the center forming four bonds, two with chlorine atoms and two with butyl groups . The molecular weight of this compound is 213.220 .Physical And Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It has a molecular weight of 213.22 and a specific gravity of 0.99 . Its boiling point is 109 °C/28 mmHg .Applications De Recherche Scientifique
Réaction de disproportionation Catalyseur
Le dibutyldichlorosilane peut être utilisé dans la réaction de disproportionation pour produire du diméthyldichlorosilane . Cette réaction peut utiliser efficacement le méthyltrichlorosilane et le triméthylchlorosilane pour préparer du diméthyldichlorosilane . La théorie de la DFT et l’approche de la fonctionnelle d’hybridation M06-2X/def2-TZVP ont été utilisées dans cette étude pour étudier le mécanisme du processus de disproportionation catalysé par le NH2-MIL-53(Al) .
Synthèse d’amides d’α-aminoacides
Une méthode préparative pour la synthèse en une étape d’amides d’acides aminés a été développée en utilisant du this compound . Ni la racémisation ni l’inversion de la configuration du centre asymétrique dans l’α-aminoacide de départ ne se produisent pendant la réaction .
Production de siloxanes linéaires et cycliques
Le this compound s’hydrolyse avec l’eau pour produire des siloxanes linéaires et cycliques et de l’acide chlorhydrique . Les siloxanes linéaires, ou silicones linéaires, sont des polymères avec des atomes de silicium et d’oxygène alternés et des groupes méthyles sur le silicium .
Production de matériaux en silicone
Le diméthyldichlorosilane est le monomère le plus important dans la synthèse de matériaux organosiliciés largement utilisés . Un grand nombre de sous-produits de silicone sont produits lors de la synthèse industrielle du diméthyldichlorosilane .
Sélection de catalyseur pour la production de diméthyldichlorosilane
Les résultats démontrent que l’activité catalytique de AlCl3/NH2-MIL-53(Al) modifié est supérieure à celle de NH2-MIL-53(Al), et les résultats de la vibration de fréquence, de l’analyse IRC, de l’analyse du niveau de liaison et de l’analyse de l’état de domaine fixe électronique sont tous en accord avec le mécanisme réactionnel . De nouvelles options de sélection de catalyseur sont disponibles pour la production de diméthyldichlorosilanes basée sur la disproportionation .
Synthèse de composés physiologiquement actifs
Les amides d’α-aminoacides sont largement utilisés comme réactifs de départ pour la synthèse de composés physiologiquement actifs . Ces composés comprennent les inhibiteurs de la MMP, les modulateurs des récepteurs cannabinoïdes, les antagonistes des récepteurs NK1, les substances ayant des activités bactéricides et analgésiques, et des agents potentiels pour le traitement de l’hépatite C et de la maladie d’Alzheimer .
Safety and Hazards
Mécanisme D'action
Dibutyldichlorosilane is a chemical compound with the formula C8H18Cl2Si . It is a member of the organosilicon compounds, which are known for their diverse range of applications. This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It is known that organosilicon compounds like this compound can readily react with water to form both linear and cyclic si-o chains . This reaction could potentially lead to changes in the target molecules or systems.
Pharmacokinetics
The molecular weight of this compound is 213220 , which might influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of water can affect its reactivity and the formation of Si-O chains .
Propriétés
IUPAC Name |
dibutyl(dichloro)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Cl2Si/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKDOKBDBHYMAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](CCCC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
97036-65-2 | |
| Record name | Silane, dibutyldichloro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97036-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9063035 | |
| Record name | Silane, dibutyldichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3449-28-3 | |
| Record name | Dibutyldichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3449-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dibutyldichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003449283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dibutyldichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dibutyldichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dibutyl(dichloro)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can Dibutyldichlorosilane be used to modify surfaces?
A: this compound is effective for modifying the surface properties of porous materials. It reacts with hydroxyl groups on surfaces through a process called silylation. [] For instance, research has shown that it can modify the surface of hydrolyzed porous silicon-based films when dissolved in supercritical carbon dioxide. [] This modification can alter the wettability, reactivity, and other surface characteristics of the material.
Q2: How does the molecular structure of a dichlorosilane affect its reactivity in surface modification?
A: The length of the alkyl chain attached to the silicon atom in dichlorosilanes significantly influences their reactivity during surface modification. A study comparing Dimethyldichlorosilane, Diethyldichlorosilane, and this compound demonstrated that the reaction with surface hydroxyls was strongly dependent on the alkyl group size. [] Longer alkyl chains, like those in this compound, can lead to different degrees of surface coverage and affect the final properties of the modified material.
Q3: Can this compound be used in polymer synthesis, and what are the advantages of such polymers?
A: Yes, this compound serves as a monomer in the synthesis of polysilanes. One specific example is its use in the synthesis of alternating organosilane high-polymer poly[bis(dimethylsilylene)-alt-dibutylsilylene]. [] Additionally, it can be copolymerized with other dichlorosilanes, such as dichloromethylphenylsilane, to create block copolymers. [] These block copolymers, like poly(methylphenylsilane)-block-poly(dibutylsilane), offer unique material properties due to the combination of different polymer segments.
Q4: Are there alternative methods for polymerizing dichlorosilanes besides traditional chemical techniques?
A: Electrochemical methods offer a promising alternative for polymerizing dichlorosilanes. Research has shown the successful electrochemical synthesis of poly(cyclotetramethylenesilylene) from 1,1-dichlorosilacyclopentane. [] This method allows for controlled polymerization and can be applied to copolymerization as well. For example, researchers successfully copolymerized 1,1-dichlorosilacyclopentane and this compound electrochemically. [] This highlights the versatility of electrochemical techniques in designing new polymeric materials with tailored properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



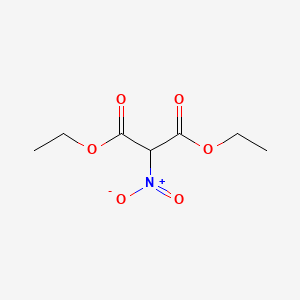
![Tris[2-(diphenylphosphino)ethyl]phosphine](/img/structure/B1580798.png)
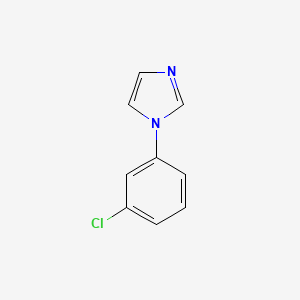
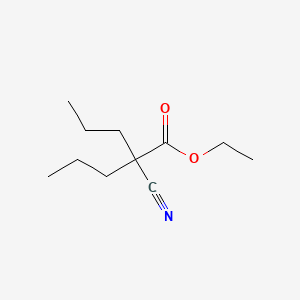



![Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-](/img/structure/B1580809.png)
